molecular formula C26H51NO7 B3044034 N,N-Dimethylpsychosine CAS No. 240491-19-4

N,N-Dimethylpsychosine

Cat. No.: B3044034
CAS No.: 240491-19-4
M. Wt: 489.7 g/mol
InChI Key: SJWBHOQBARABKH-QHRJNYSLSA-N
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Description

N,N-Dimethylpsychosine is a bioactive sphingolipid metabolite that plays a significant role in various physiological and pathological processes. It is a derivative of psychosine, which is known for its involvement in the pathogenesis of Krabbe’s disease, a severe neurodegenerative disorder. The compound’s unique structure and biological activity make it a subject of interest in biochemical and medical research.

Biochemical Analysis

Biochemical Properties

N,N-Dimethylpsychosine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been found to interact with monoamine oxidase (MAO) and cytochrome P450 (CYP) inhibitors, affecting their activity and thus influencing the overall biochemical reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect oligodendrocytes, leading to progressive demyelination .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it acts as a non-selective agonist at some types of serotonin receptors and an antagonist at others .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . For example, it is known to interact with the enzyme aromatic L-amino acid decarboxylase (AADC) and indolethylamine-N-methyltransferase (INMT) .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpsychosine typically involves the methylation of psychosine. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using automated reactors. The process includes the purification of the product through techniques such as chromatography to achieve high purity and yield. The use of semi-synthetic methods, where psychosine is first extracted from natural sources and then methylated, is also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpsychosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines; reactions performed in polar solvents under mild to moderate temperatures.

Major Products Formed:

Scientific Research Applications

N,N-Dimethylpsychosine has several applications in scientific research:

Comparison with Similar Compounds

    Psychosine: The parent compound of N,N-Dimethylpsychosine, involved in similar biological processes but lacks the methyl groups.

    N,N-Dimethyltryptamine: Another dimethylated compound with psychoactive properties, differing significantly in structure and function.

    N,N-Dimethylglycine: A simpler dimethylated amino acid with different biological roles.

Uniqueness: this compound is unique due to its specific role in sphingolipid metabolism and its potential therapeutic applications in neurodegenerative diseases. Unlike other dimethylated compounds, it directly influences lipid signaling pathways and cellular functions related to sphingolipids .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-(dimethylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)20(27(2)3)19-33-26-25(32)24(31)23(30)22(18-28)34-26/h16-17,20-26,28-32H,4-15,18-19H2,1-3H3/b17-16+/t20-,21+,22+,23-,24-,25+,26+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWBHOQBARABKH-QHRJNYSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylpsychosine
Reactant of Route 2
N,N-Dimethylpsychosine
Reactant of Route 3
N,N-Dimethylpsychosine
Reactant of Route 4
N,N-Dimethylpsychosine
Reactant of Route 5
N,N-Dimethylpsychosine
Reactant of Route 6
N,N-Dimethylpsychosine

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